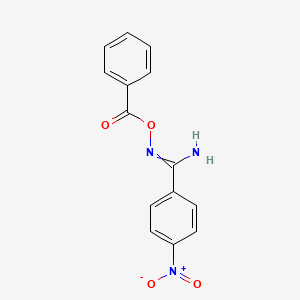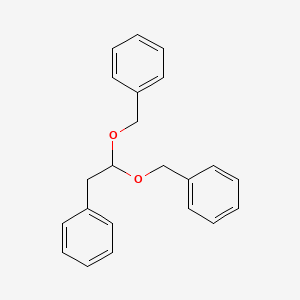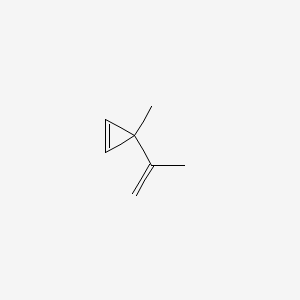
Cyclopropene, 3-methyl-3-isopropenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropene, 3-methyl-3-isopropenyl- is an organic compound with the molecular formula C₇H₁₀. It is a member of the cyclopropene family, which is characterized by a three-membered carbon ring with one double bond. This compound is notable for its strained ring structure, which imparts unique chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropene, 3-methyl-3-isopropenyl- can be synthesized through various methods. One common approach involves the reaction of alkenes with carbenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide . The reaction of these carbenes with alkenes results in the formation of cyclopropene derivatives.
Industrial Production Methods
Industrial production of cyclopropene compounds often involves the thermal decomposition of suitable precursors. For example, the thermal decomposition of trimethylcyclopropylammonium hydroxide over platinized clay at approximately 300°C can yield cyclopropene .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropene, 3-methyl-3-isopropenyl- undergoes a variety of chemical reactions due to its strained ring structure. These include:
Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Polymerization: It can undergo addition polymerization in the presence of catalysts like palladium complexes.
Diels-Alder Reactions: Cyclopropene can react with dienes to form cycloaddition products.
Common Reagents and Conditions
Common reagents used in reactions with cyclopropene, 3-methyl-3-isopropenyl- include halogens, hydrogen halides, and metal catalysts. Reaction conditions often involve moderate to high temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with halogens can yield dihalogenated cyclopropanes, while polymerization can produce high-molecular-mass polymers with unique properties .
Wissenschaftliche Forschungsanwendungen
Cyclopropene, 3-methyl-3-isopropenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclopropene, 3-methyl-3-isopropenyl- involves its ability to participate in various chemical reactions due to its strained ring structure. The compound can act as a reactive intermediate in free-radical chain reactions and cycloaddition reactions . Its molecular targets and pathways include interactions with metal catalysts and enzymes that facilitate its transformation into more stable products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A three-membered ring compound with no double bonds, less reactive than cyclopropene.
Methylenecyclopropene: A derivative with two interacting double bonds, exhibiting unique electronic properties.
Cyclopentene: A five-membered ring compound with one double bond, more stable than cyclopropene.
Uniqueness
Cyclopropene, 3-methyl-3-isopropenyl- is unique due to its combination of a strained three-membered ring and the presence of both methyl and isopropenyl substituents. This structure imparts high reactivity and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
71153-31-6 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
3-methyl-3-prop-1-en-2-ylcyclopropene |
InChI |
InChI=1S/C7H10/c1-6(2)7(3)4-5-7/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
DCOSXZGSNSMGNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


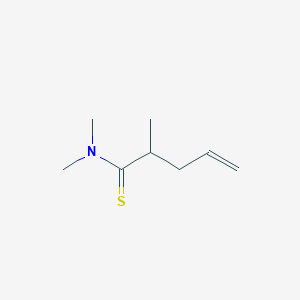
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
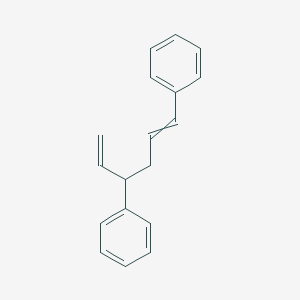
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)

![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)
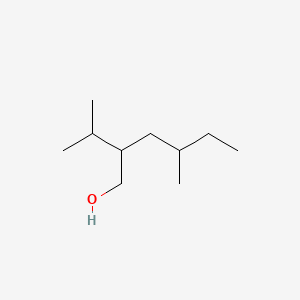

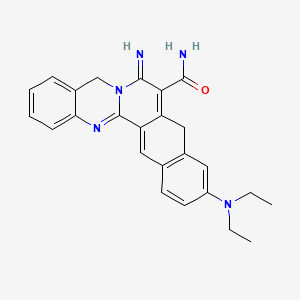

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
